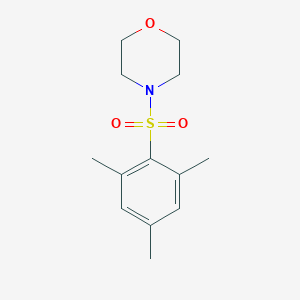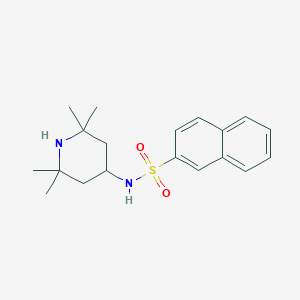
2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide, also known as MEMS, is a sulfonamide derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MEMS is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. Studies have shown that 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide inhibits the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression and cell cycle progression.
Biochemical and Physiological Effects:
2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. Additionally, 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is its relatively simple synthesis process, which makes it easily accessible for laboratory experiments. Additionally, 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has been shown to have potent anticancer and neuroprotective activity, making it a promising candidate for further research. However, one limitation of 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several potential future directions for research on 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide. One area of focus could be on improving the solubility and bioavailability of 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide, which could enhance its therapeutic potential. Additionally, further studies could be conducted to elucidate the mechanism of action of 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide and to identify potential molecular targets for its activity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide in humans, with the ultimate goal of developing it as a therapeutic agent for cancer and neurological disorders.
Méthodes De Synthèse
2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methoxyethylamine to form the intermediate product, which is then reacted with diethyl malonate to form the final product. The process is relatively simple and can be carried out under standard laboratory conditions.
Applications De Recherche Scientifique
2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide exhibits potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C14H23NO5S |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO5S/c1-5-19-12-10-14(13(20-6-2)9-11(12)3)21(16,17)15-7-8-18-4/h9-10,15H,5-8H2,1-4H3 |
Clé InChI |
VEPMQADTGSUNMY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCCOC |
SMILES canonique |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225126.png)
![1-[(4-Bromonaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B225131.png)









![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)